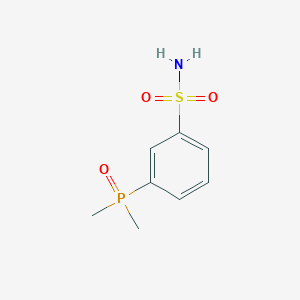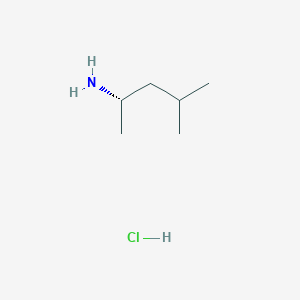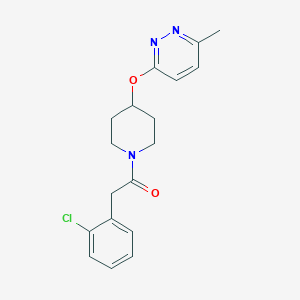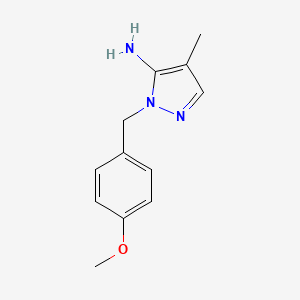![molecular formula C9H7NO2 B2604172 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one CAS No. 1367933-93-4](/img/structure/B2604172.png)
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is a compound of interest in the field of heterocyclic compounds . It constitutes the core structural unit in some pharmacological reagents . Many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of biological and pharmacological activities .
Synthesis Analysis
This compound, also known as Furopyridine III, is synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile I in two steps . The synthesis and characterization of this compound have been designed and analyzed .Molecular Structure Analysis
The molecular structure of this compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure . The lattice is stabilized by N—H…O, H2C—H …π and π…π intermolecular interactions leading to a three-dimensional network .Chemical Reactions Analysis
The compound exhibits fluorescent properties, which have been investigated . The fluorescence behavior of the title compound has been studied .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- A compound structurally similar to 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one was synthesized, leading to the creation of 1,2-di(pyridin-2-yl)ethane-1,2-dione. This synthesis process involved treating the compound with ethyl acetate, providing insights into the molecular interactions and transformations of related compounds (Percino et al., 2006).
Fluorescent Properties and Molecular Structure
- A derivative of the Furo[2,3-b]pyridine family, namely 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, was synthesized and its fluorescent properties were studied. The molecular structure was characterized, revealing planar furopyridine rings and specific intramolecular hydrogen bonds, contributing to a three-dimensional network. This compound exhibited fluorescence and was analyzed for antimicrobial and antioxidant properties, though it showed weak to moderate activity in these areas (Ibrahim et al., 2018).
Crystal Structure and Interactions
- The crystal structures of co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were determined, providing detailed information on the molecular interactions, such as hydrogen bonds forming linear 2:1 units, which are crucial for understanding the properties and potential applications of these compounds (Tabuchi et al., 2015).
Electrophilic Cyclization and Synthesis
- Research on electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines provided an easy approach to synthesize various disubstituted furo[3,2-b]pyridines. This methodology underlines the potential of this compound in facilitating the synthesis of polyheterocycles, showcasing its role in organic synthesis and chemical research (Arcadi et al., 2002).
Film Fabrication and Microstructure
- A study on dibranched, heterocyclic "push-pull" chromophores related to pyridine and pyrrole derivatives, demonstrated the influence of chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research provides insights into the application of related heterocyclic compounds in the field of material sciences and film fabrication (Facchetti et al., 2006).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that many researchers have been focused on antimicrobial and antioxidant activities of pyridine derivatives in recent years . This is due to the fact that free radicals are known to be the main cause of various diseases such as cancer and bacterial diseases .
Zukünftige Richtungen
The future directions in the research of this compound could involve further exploration of its biological and pharmacological activities, given that many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of such activities . Additionally, its fluorescent properties could be further investigated for potential applications .
Eigenschaften
IUPAC Name |
1-furo[3,2-c]pyridin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIODXFAYDXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2604093.png)


![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)
![N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2604098.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)
![(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2604103.png)

![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)

![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2604111.png)
